molecular formula C19H19N3OS B2763649 N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-51-2

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2763649
CAS No.: 897454-51-2
M. Wt: 337.44
InChI Key: WIUJRAGRLJTVAR-UHFFFAOYSA-N
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Description

N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a p-tolyl group and a thioethyl linkage to a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia or primary amines.

    Substitution with p-Tolyl Group: The imidazole ring is then substituted with a p-tolyl group using electrophilic aromatic substitution reactions.

    Thioethyl Linkage Formation: The thioethyl linkage is introduced by reacting the substituted imidazole with an appropriate thiol compound under suitable conditions.

    Benzamide Formation: Finally, the benzamide moiety is attached through an amide bond formation reaction, typically using benzoyl chloride and a suitable amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioethyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced imidazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industrial applications, this compound may be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The thioethyl linkage and benzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
  • N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
  • N-(2-((5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Comparison: N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the imidazole ring, it may exhibit distinct pharmacological properties and binding affinities.

Properties

IUPAC Name

N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)17-13-21-19(22-17)24-12-11-20-18(23)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUJRAGRLJTVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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